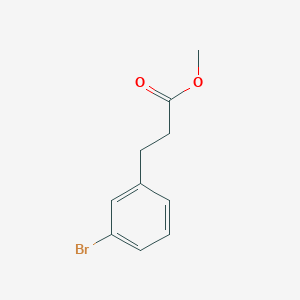
alpha-Methyl-5-hydroxytryptophan
Overview
Description
Alpha-Methyl-5-hydroxytryptophan is a derivative of tryptophan, an essential amino acid This compound is structurally similar to serotonin, a neurotransmitter involved in regulating mood, cognition, and various physiological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Methyl-5-hydroxytryptophan can be synthesized through several methods. One common approach involves the hydroxylation of alpha-methyltryptophan using tryptophan hydroxylase. This enzyme catalyzes the addition of a hydroxyl group to the 5-position of the indole ring. The reaction typically requires the presence of cofactors such as tetrahydrobiopterin and oxygen.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Genetically engineered strains of Escherichia coli can be used to produce the compound from glucose. This method involves the introduction of genes encoding tryptophan hydroxylase and other necessary enzymes into the bacterial genome. The fermentation process is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-5-hydroxytryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties.
Scientific Research Applications
Alpha-Methyl-5-hydroxytryptophan has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various serotonin analogs and derivatives.
Biology: The compound is studied for its role in the biosynthesis of serotonin and its effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications in treating mood disorders, sleep disorders, and other conditions related to serotonin deficiency.
Industry: The compound is used in the production of dietary supplements and pharmaceuticals.
Mechanism of Action
Alpha-Methyl-5-hydroxytryptophan exerts its effects by acting as a precursor to serotonin. It is converted to serotonin through decarboxylation by the enzyme aromatic L-amino acid decarboxylase. The increased levels of serotonin can then interact with various serotonin receptors, influencing mood, cognition, and other physiological processes. The compound also affects the synthesis of melatonin, a hormone involved in regulating the sleep-wake cycle.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxytryptophan: A direct precursor to serotonin, commonly used in dietary supplements.
Alpha-Methyltryptophan: A structural analog with similar properties but lacking the hydroxyl group at the 5-position.
Serotonin: The neurotransmitter synthesized from alpha-Methyl-5-hydroxytryptophan.
Uniqueness
This compound is unique due to its structural similarity to serotonin and its role as a precursor in serotonin biosynthesis. Its methyl group at the alpha position distinguishes it from other tryptophan derivatives, potentially affecting its biological activity and pharmacokinetics.
Properties
IUPAC Name |
(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(13,11(16)17)5-7-6-14-10-3-2-8(15)4-9(7)10/h2-4,6,14-15H,5,13H2,1H3,(H,16,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQKTYDMWUGLPA-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CNC2=C1C=C(C=C2)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70970468 | |
| Record name | 5-Hydroxy-alpha-methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70970468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551-53-1 | |
| Record name | 5-Hydroxy-alpha-methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70970468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


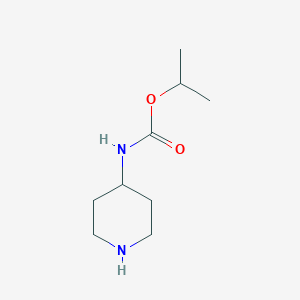
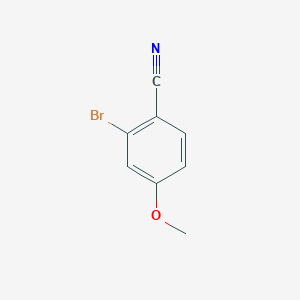
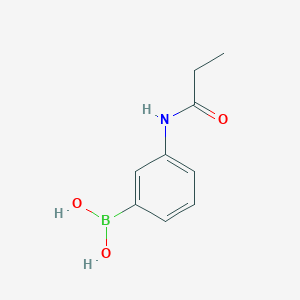


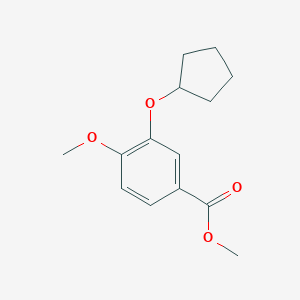

![2-Nitro-3-methyl-9H-pyrido[2,3-b]indole](/img/structure/B121724.png)
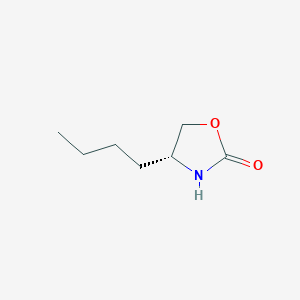
![10-methyl-4-nitro-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B121733.png)



